molecular formula C12H18ClNOS B12730383 3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride CAS No. 102338-73-8

3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride

Cat. No.: B12730383
CAS No.: 102338-73-8
M. Wt: 259.80 g/mol
InChI Key: PNEBAPRDICCWCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidyl 2’-thienyl carbinol hydrochloride involves the reaction of quinuclidine with 2-thienyl ketone. The process typically includes the reduction of the ketone group to form the carbinol. This reaction can be catalyzed using various reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 3-Quinuclidyl 2’-thienyl carbinol hydrochloride .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidyl 2’-thienyl carbinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, reduced derivatives, and substituted thienyl compounds. These products can have different pharmacological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

3-Quinuclidyl 2’-thienyl carbinol hydrochloride has been extensively studied for its scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinuclidyl 2’-thienyl carbinol hydrochloride is unique due to its specific combination of the quinuclidine ring and thienyl group. This structure imparts distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

102338-73-8

Molecular Formula

C12H18ClNOS

Molecular Weight

259.80 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanol;hydrochloride

InChI

InChI=1S/C12H17NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10,12,14H,3-6,8H2;1H

InChI Key

PNEBAPRDICCWCS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CS3)O.Cl

Origin of Product

United States

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